1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride
Overview
Description
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4O and its molecular weight is 277.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound is a pyrazole derivative. Pyrazoles are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of pyrazole derivatives can vary widely depending on their structure and the target they interact with. Some pyrazole derivatives work by inhibiting enzymes, others by interacting with receptors, and others by disrupting cell membranes . The exact mode of action of this compound would need to be determined experimentally.
Biochemical pathways
Again, the biochemical pathways affected by this compound would depend on its specific targets and mode of action. Pyrazole derivatives can affect a wide range of biochemical pathways, from DNA synthesis to signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, due to their heterocyclic nature, are often well absorbed and can be metabolized by the liver . .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have been found to have cytotoxic activity, meaning they can kill cells . Others have antimicrobial activity, meaning they can kill or inhibit the growth of microorganisms .
Properties
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.2ClH/c1-7-9(11)10(14(2)13-7)15-8-4-3-5-12-6-8;;/h3-6H,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFNPGZBLVBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CN=CC=C2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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